YM-254890

Vue d'ensemble

Description

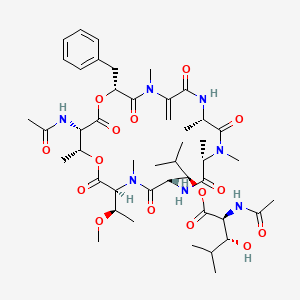

YM-254890 est un dépside cyclique isolé du bouillon de culture d'espèces de Chromobacterium. C'est un inhibiteur puissant et sélectif des protéines Gαq/11, qui sont impliquées dans diverses voies de signalisation intracellulaires.

Méthodes De Préparation

YM-254890 est généralement isolé du bouillon de culture d'espèces de Chromobacterium. Le processus d'isolement comprend plusieurs étapes, notamment la fermentation, l'extraction et la purification. Le composé est extrait à l'aide de solvants organiques et purifié par des techniques chromatographiques.

Analyse Des Réactions Chimiques

Binding Mechanism

Research indicates that YM-254890 binds to a specific site on the Gαq protein, stabilizing it in an inactive GDP-bound form. The binding occurs at the hydrophobic cleft between interdomain linkers, which restricts the flexibility necessary for nucleotide exchange—a critical step for G protein activation .

Allosteric Modulation

Recent studies suggest that this compound may function as an "allosteric glue," stabilizing the interaction between Gα and Gβγ subunits, enhancing the specificity of its inhibitory action . This allosteric mechanism allows for more precise modulation of signaling pathways without broadly affecting other G protein families.

-

Biological Activity and Selectivity

While initially thought to be a selective inhibitor for Gq proteins, further investigations have revealed that this compound also exhibits activity against Gs proteins and shows biased inhibition on Gi/o signaling pathways without affecting non-GPCR-mediated signaling . This broad-spectrum activity makes it a valuable tool for studying GPCR signaling dynamics.

Potency

This compound demonstrates high potency with an IC50 value around 30 nM for inhibiting Gαq-coupled GPCR signaling . Its ability to inhibit calcium mobilization induced by various receptors highlights its potential utility in pharmacological research.

-

Research Findings and Applications

Research utilizing this compound has expanded our understanding of GPCR signaling and its implications in disease models:

-

Cancer Research : Studies indicate that this compound can inhibit uveal melanoma by specifically targeting active Gq/11 proteins, showcasing its therapeutic potential in oncology .

-

Pharmacological Tools : As a pharmacological tool, this compound has been employed in various assays to dissect the roles of Gq/11 signaling pathways in cellular responses .

This compound represents a significant advancement in the pharmacological modulation of G protein signaling. Its unique mechanism of action, coupled with its broad-spectrum inhibitory effects, positions it as a critical compound for both basic research and potential clinical applications. Continued exploration of its chemical properties and biological effects will facilitate the development of more selective inhibitors targeting specific G protein pathways.

-

Future Directions

Future research should focus on:

-

Developing more potent analogs with enhanced selectivity for specific G protein subtypes.

-

Investigating the long-term effects of this compound in various disease models to better understand its therapeutic potential.

-

Exploring combinatorial therapies that utilize this compound alongside other treatment modalities to enhance efficacy against complex diseases.

The ongoing study of this compound will likely yield important insights into GPCR biology and therapeutic strategies for related disorders.

Applications De Recherche Scientifique

YM-254890 is a complex cyclic depsipeptide that functions as an inhibitor of G proteins . Originally isolated from Chromobacterium sp., it has been used as a pharmacological tool to study Gq-mediated signaling . However, research has revealed that this compound is not a selective inhibitor for Gq protein, but rather a broad-spectrum inhibitor for Gq and Gs proteins, with biased inhibition on Gi/o signaling, without affecting non-GPCR-mediated cellular signaling .

G Protein Signaling Research

- Mechanism of Action this compound inhibits Gαq-coupled GPCR signaling by blocking GTP exchange from GDP, thus preventing Gαq/11 activation . It directly binds to Gαq and inhibits the GDP/GTP exchange .

- Selectivity Studies this compound has been instrumental in studies aimed at understanding its functional selectivity towards various G proteins. It has been shown to abolish UTP-activated P2Y2 receptor-mediated Ca2+ signaling and ERK1/2 phosphorylation, indicating its potent inhibition on the Gq protein .

- cAMP Levels Research indicates that this compound does not affect cAMP levels that are decreased by activation of the Gi-coupled P2Y12 receptor .

- CXCR4 Receptor Studies using the Gi/o-coupled chemokine receptor CXCR4 showed that this compound does not affect the inhibitory effect on cAMP production, suggesting it is not a Gαi protein inhibitor .

Cancer Research

- Uveal Melanoma this compound can arrest uveal melanoma by specifically inhibiting constitutively active Gq/11 without impacting other G protein families . It promotes a subcellular redistribution of αqQ209L from the plasma membrane to the cytoplasm .

- Drug Discovery this compound and FR900359 provide starting points for new approaches in cancer drug discovery .

Tool Compound

- Basic and Translational Science this compound has been used as a tool compound in basic research and translational science .

- Gαq/11 Signaling It has substantially contributed to an improved understanding of Gαq/11 signaling on a molecular and cellular level .

Limitations

- Availability this compound had been available in very restricted amounts, and the supply of the compound has ended, creating an urgent need to generate it as a valuable tool for studying Gq-mediated signaling .

- Specificity It acts as a broad-spectrum inhibitor for Gq and Gs with a unique biased inhibition on the Gi/o proteins, without affecting non-GPCR-mediated cellular signaling .

Additional Applications

- Refractive Index Sensing this compound is used in multifunctional optofluidic sensors to monitor changes in the refractive index and pressure of biofluid simultaneously and can detect free-solution molecular interaction in situ .

- Chloride Extrusion Activity It is used in assessing chloride extrusion activity of the K-Cl cotransporter KCC2 in neuronal cells .

Mécanisme D'action

YM-254890 exerts its effects by specifically inhibiting the GDP/GTP exchange reaction of the Gαq protein. It binds to the hydrophobic cleft between the GTPase and helical domains of Gαq, stabilizing the inactive GDP-bound form and preventing the release of GDP. This inhibition disrupts the signaling pathways mediated by Gαq/11 proteins, leading to reduced cellular responses to external stimuli .

Comparaison Avec Des Composés Similaires

YM-254890 est souvent comparé à FR900359, un autre dépside cyclique ayant des effets inhibiteurs similaires sur les protéines Gαq/11. Les deux composés sont des inhibiteurs très puissants et sélectifs, mais FR900359 est considéré comme plus puissant. D'autres composés similaires incluent YM-385780 et YM-385781, qui sont des analogues de this compound avec de légères modifications de leur structure chimique. Ces analogues fournissent des informations sur les relations structure-activité de cette classe de composés et aident au développement d'inhibiteurs plus efficaces .

Conclusion

This compound est un composé précieux dans la recherche scientifique en raison de son inhibition puissante et sélective des protéines Gαq/11. Ses applications couvrent la chimie, la biologie, la médecine et l'industrie, ce qui en fait un outil polyvalent pour étudier les voies de signalisation des RCPG et développer de nouveaux agents thérapeutiques. Le mécanisme d'action unique du composé et sa comparaison avec des composés similaires mettent en évidence son importance dans le domaine de la pharmacologie moléculaire.

Activité Biologique

YM-254890 is a cyclic depsipeptide that acts as a selective inhibitor of the Gαq/11 subfamily of G proteins, which are crucial mediators in various physiological processes. It was initially derived from the culture broth of Chromobacterium sp. QS3666 and has been extensively studied for its biological activities, particularly in the context of platelet function and thrombus formation.

This compound exerts its biological effects by inhibiting Gαq/11-mediated signaling pathways. This inhibition occurs at the level of GDP-GTP exchange during G protein activation, thereby blocking downstream signaling events triggered by G protein-coupled receptors (GPCRs). The compound has shown potent inhibitory effects on various cellular responses, including calcium signaling and platelet aggregation.

Key Biological Activities

- Inhibition of Platelet Aggregation :

- Calcium Signaling :

- Thrombus Formation :

Study on Platelet Function

A study evaluated the effects of this compound on platelet functions under high-shear stress conditions. The results indicated that the compound inhibited:

- Intracellular Ca²⁺ Elevation : this compound concentration-dependently inhibited ADP-induced Ca²⁺ elevation with an IC50 of 0.92 µM.

- P-selectin Expression : Strong inhibition was observed with IC50 values of 0.51 µM for ADP and 0.16 µM for TRAP.

- Shape Change and Aggregation : The compound completely inhibited shape change induced by ADP but had no effect on collagen-induced shape changes .

Antithrombotic Effects

In a model assessing cyclic flow reductions in the femoral artery, intravenous bolus injection of this compound showed a dose-dependent inhibition of recurrent thrombosis, highlighting its potential as an antithrombotic agent .

Structure-Activity Relationship Studies

Recent research focused on the structure-activity relationships (SAR) of this compound analogues to enhance potency and selectivity. Seven new analogues were synthesized, with one (YM-19) identified as the most potent Gαq/11 inhibitor among them . This study provides insights into optimizing this compound's pharmacological profile for future therapeutic applications.

Biological Activity Summary

Comparative Efficacy of Analogues

Propriétés

IUPAC Name |

[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H69N7O15/c1-22(2)37(56)34(49-30(11)55)45(63)68-38(23(3)4)35-43(61)53(14)36(28(9)65-15)46(64)66-27(8)33(48-29(10)54)44(62)67-32(21-31-19-17-16-18-20-31)42(60)52(13)25(6)39(57)47-24(5)41(59)51(12)26(7)40(58)50-35/h16-20,22-24,26-28,32-38,56H,6,21H2,1-5,7-15H3,(H,47,57)(H,48,54)(H,49,55)(H,50,58)/t24-,26-,27+,28+,32+,33-,34-,35-,36-,37+,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYLWCAYZGFGNF-WBWCVGBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)OC)C)C(C(C)C)OC(=O)C(C(C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)[C@@H](C)OC)C)[C@@H](C(C)C)OC(=O)[C@H]([C@@H](C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H69N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

960.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.